molecular formula C22H20N2O B14383908 N-([1,1'-Biphenyl]-3-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide CAS No. 89474-31-7

N-([1,1'-Biphenyl]-3-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide

Cat. No.: B14383908
CAS No.: 89474-31-7
M. Wt: 328.4 g/mol
InChI Key: SFGSQPKCIDRWAH-UHFFFAOYSA-N
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Description

N-([1,1’-Biphenyl]-3-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide is a complex organic compound that features a biphenyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-3-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.

    Indole Formation: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Amide Bond Formation: The final step involves the coupling of the biphenyl and indole derivatives through an amide bond formation. This can be achieved using reagents such as carbodiimides (e.g., DCC) or coupling agents like EDCI in the presence of a base.

Industrial Production Methods

Industrial production of N-([1,1’-Biphenyl]-3-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the amide bond, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl group, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

N-([1,1’-Biphenyl]-3-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-3-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The biphenyl and indole moieties can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-2-(2,3-dihydro-1H-indol-1-yl)acetamide: Lacks the biphenyl group, which may affect its binding properties and applications.

    N-([1,1’-Biphenyl]-4-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide: Similar structure but with the biphenyl group attached at a different position, potentially altering its chemical reactivity and biological activity.

Uniqueness

N-([1,1’-Biphenyl]-3-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide is unique due to the specific positioning of the biphenyl and indole groups, which can influence its chemical reactivity and interactions with biological targets. This unique structure makes it a valuable compound for various research applications.

Properties

CAS No.

89474-31-7

Molecular Formula

C22H20N2O

Molecular Weight

328.4 g/mol

IUPAC Name

2-(2,3-dihydroindol-1-yl)-N-(3-phenylphenyl)acetamide

InChI

InChI=1S/C22H20N2O/c25-22(16-24-14-13-18-9-4-5-12-21(18)24)23-20-11-6-10-19(15-20)17-7-2-1-3-8-17/h1-12,15H,13-14,16H2,(H,23,25)

InChI Key

SFGSQPKCIDRWAH-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)CC(=O)NC3=CC=CC(=C3)C4=CC=CC=C4

Origin of Product

United States

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